molecular formula C19H23N3O4S B2511564 2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 919052-75-8

2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2511564
CAS No.: 919052-75-8
M. Wt: 389.47
InChI Key: ATVOTSBBVNNURT-UHFFFAOYSA-N
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Description

2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a methoxy group, a methylpyridinyl group, and a piperidinylsulfonyl group attached to a benzamide core. Its unique structure makes it a potential candidate for various biological and chemical applications.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzamide core.

    Incorporation of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced through a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzamide moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical processes within the bacterial cells. The exact molecular targets and pathways are still under investigation, but docking studies have revealed its potential binding sites and interactions .

Comparison with Similar Compounds

Similar Compounds

    Substituted Benzamides: Compounds with similar benzamide cores but different substituents.

    Pyridinyl Derivatives: Compounds with pyridinyl groups attached to various cores.

    Sulfonyl Piperidines: Compounds with piperidinylsulfonyl groups attached to different aromatic systems.

Uniqueness

2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its methoxy, methylpyridinyl, and piperidinylsulfonyl groups contribute to its distinct reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-(6-methylpyridin-2-yl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-7-6-8-18(20-14)21-19(23)16-13-15(9-10-17(16)26-2)27(24,25)22-11-4-3-5-12-22/h6-10,13H,3-5,11-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVOTSBBVNNURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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